molecular formula C6H13NO2S B6236888 methyl N-[3-(methylsulfanyl)propyl]carbamate CAS No. 1595989-84-6

methyl N-[3-(methylsulfanyl)propyl]carbamate

Cat. No.: B6236888
CAS No.: 1595989-84-6
M. Wt: 163.24 g/mol
InChI Key: SJTSNHKGYFNZHL-UHFFFAOYSA-N
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Description

Methyl N-[3-(methylsulfanyl)propyl]carbamate is a carbamate derivative characterized by a methyl ester group and a 3-(methylsulfanyl)propyl substituent. The compound’s molecular formula is inferred as C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol.

Properties

CAS No.

1595989-84-6

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl N-(3-methylsulfanylpropyl)carbamate

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)7-4-3-5-10-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

SJTSNHKGYFNZHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCSC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[3-(methylsulfanyl)propyl]carbamate typically involves the reaction of 3-(methylsulfanyl)propylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

3-(methylsulfanyl)propylamine+methyl chloroformatemethyl N-[3-(methylsulfanyl)propyl]carbamate+HCl\text{3-(methylsulfanyl)propylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-(methylsulfanyl)propylamine+methyl chloroformate→methyl N-[3-(methylsulfanyl)propyl]carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[3-(methylsulfanyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Methyl N-[3-(methylsulfanyl)propyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[3-(methylsulfanyl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

The following table compares methyl N-[3-(methylsulfanyl)propyl]carbamate with key analogs, highlighting structural differences and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₆H₁₃NO₂S 163.24 3-(methylsulfanyl)propyl High lipophilicity; potential intermediate in synthesis
DCP-FL1 (Fluoresceinamine-5′-N-[3-(2,4-dioxocyclohexyl)propyl]carbamate) C₂₉H₂₅N₃O₆ 543.5 Fluoresceinamine, dioxocyclohexyl Fluorescent probe for sulfenic acid detection in redox signaling
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 3-hydroxyphenyl Enhanced water solubility; phenolic reactivity
Propamocarb (Propyl N-[3-(dimethylamino)propyl]carbamate) C₉H₂₀N₂O₂ 188.27 Dimethylaminopropyl Systemic fungicide; basicity enhances soil mobility
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]carbamate C₁₀H₂₁N₃O₃S 263.36 Hydrazinecarbonyl, tert-butyl Peptide synthesis intermediate; chiral center

Key Findings:

Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the hydrophilic 3-hydroxyphenyl group in methyl (3-hydroxyphenyl)-carbamate (logP ~1.2) . Propamocarb’s dimethylamino group introduces basicity (pKa ~9.5), enhancing solubility in acidic environments, unlike the neutral thioether in the target compound .

Propamocarb’s agricultural efficacy stems from its systemic mobility, a property less relevant to the target compound due to structural differences .

Synthetic Utility :

  • The tert-butyl derivative demonstrates how protective groups (e.g., Boc) and chiral centers expand utility in peptide chemistry, whereas the target compound’s simpler structure may favor cost-effective bulk synthesis .

Biological Activity

Methyl N-[3-(methylsulfanyl)propyl]carbamate is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a chemical structure characterized by a methylsulfanyl group attached to a propyl chain linked to a carbamate moiety. This structure is significant as it influences the compound's interaction with biological systems.

The mechanism of action of this compound is primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged neurotransmission, which can have both therapeutic and toxic effects.

Biological Activity Overview

  • Neurotoxicity :
    • This compound exhibits neurotoxic effects similar to other carbamates. Studies indicate that exposure can lead to acute toxicity characterized by symptoms such as muscle twitching and respiratory distress due to overstimulation of cholinergic pathways .
  • Antimicrobial Activity :
    • Recent research has explored the antimicrobial properties of carbamates, including this compound. Preliminary findings suggest it may possess antifungal properties, potentially useful in agricultural applications as a biopesticide .
  • Stimulation of Methanogenesis :
    • Research indicates that certain N-methyl carbamates can stimulate methanogenesis in anaerobic environments. This compound may similarly influence microbial populations in such settings, leading to increased methane production .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve dose-response models assessing the effects on AChE activity in various animal models:

Study TypeModel OrganismObservationsReference
Acute ToxicityMale RatsSignificant inhibition of AChE leading to neurotoxicity
Chronic ExposurePreweaning RatsLong-term exposure resulted in developmental deficits
Environmental ImpactAnaerobic Microbial CommunitiesEnhanced methanogenesis observed

Case Studies and Research Findings

  • Acute Neurotoxicity :
    A study conducted on preweaning rats demonstrated that exposure to this compound led to observable neurotoxic effects, including altered behavior and physiological responses indicative of cholinergic overstimulation .
  • Methanogenic Stimulation :
    Research highlighted that exposure to this compound stimulated methanogenic bacteria in sediment samples, suggesting potential applications in bioremediation and environmental management strategies .
  • Antifungal Screening :
    In vitro assays revealed that this compound exhibited moderate antifungal activity against various pathogens, indicating its potential as a green pesticide alternative .

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